molecular formula C7H11ClN2O2 B1460028 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride CAS No. 1354952-67-2

2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride

Cat. No. B1460028
CAS RN: 1354952-67-2
M. Wt: 190.63 g/mol
InChI Key: KJOKDADZBZQYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride, also known as MMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMMP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is not fully understood, but it is believed to involve the formation of a complex with nucleic acids. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has a high affinity for DNA and RNA, and it has been shown to bind specifically to certain regions of these molecules. This binding can lead to changes in the structure and function of the nucleic acid, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is its ability to bind to and stabilize nucleic acids. This can lead to changes in gene expression and protein synthesis, which can have downstream effects on various cellular processes. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride in lab experiments is its high specificity for nucleic acids. This allows researchers to target specific regions of DNA or RNA and study their function in living cells. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is its potential toxicity at high concentrations. Careful dosing and experimental design are required to minimize the risk of adverse effects.

Future Directions

There are many potential future directions for research on 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride. One area of interest is the development of new fluorescent probes based on 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride that can target specific nucleic acid sequences with even greater specificity and sensitivity. Another area of interest is the use of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride as a tool for studying the interactions between nucleic acids and various proteins, which could shed light on the mechanisms of gene regulation and DNA repair. Overall, 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is a promising compound with many potential applications in scientific research.

Scientific Research Applications

2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary uses of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is as a fluorescent probe for detecting nucleic acids. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been shown to bind specifically to DNA and RNA, allowing researchers to visualize and study these molecules in living cells. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has also been used as a tool for investigating the mechanisms of DNA replication and repair, as well as for studying the interactions between DNA and various proteins.

properties

IUPAC Name

2-(methoxymethyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-3-7(10)9-6(8-5)4-11-2;/h3H,4H2,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOKDADZBZQYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 2
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 3
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 4
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 5
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 6
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.